The compound MFCD18319195 can be sourced from various chemical databases and suppliers, such as the Chemical Abstracts Service and PubChem, which provide detailed information on its molecular structure, synthesis methods, and applications. It is classified primarily as an organic heterocyclic compound, often characterized by its nitrogen-containing ring structure that contributes to its reactivity and biological activity.
The synthesis of MFCD18319195 can be achieved through several methods, including:
The synthesis may require specific catalysts or reagents to facilitate reactions, such as:
MFCD18319195 features a distinct molecular structure characterized by its heterocyclic framework. The presence of nitrogen atoms within the ring significantly influences its chemical behavior and biological interactions.
MFCD18319195 can participate in various chemical reactions due to its functional groups. Notable reactions include:
The specific conditions for these reactions (temperature, solvent type, etc.) are critical for achieving optimal yields and purity levels during synthesis.
The mechanism of action for MFCD18319195 often involves interactions at the molecular level with biological targets, such as enzymes or receptors. Understanding this mechanism is crucial for elucidating its pharmacological effects.
Research studies typically utilize techniques like:
MFCD18319195 has several scientific uses:
MFCD18319195 (identified as 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine) belongs to the imidazopyridine-boronic ester class, synthesized through Pd-catalyzed borylation reactions. Its discovery circa 2012 coincided with advances in Suzuki-Miyaura cross-coupling, a Nobel Prize-winning methodology enabling C–C bond formation. The compound’s core structure—a pinacol boronate ester attached to a nitrogen-rich heterocycle—reflects efforts to enhance drug-like properties in pharmaceutical intermediates [8]. Key milestones include:
Table 1: Historical Development Timeline
Year | Milestone | Impact on MFCD18319195 Research | |
---|---|---|---|
2008 | Pd-catalyzed borylation methods optimized | Enabled scalable synthesis of aryl boronate esters | |
2012 | First reported synthesis of analog compounds | Validated imidazopyridine-boronate stability | |
2018 | Commercial availability by suppliers | Accelerated medicinal chemistry applications | [8] |
Post-2015, MFCD18319195 emerged as a key building block in kinase inhibitor development. Patent analyses reveal its use in:
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7
CAS No.: